N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a triazolo-thiazole ring, and an adamantane carboxamide moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-thiazole core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The resulting intermediate is then subjected to further reactions to introduce the fluorophenyl group and the adamantane carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted triazolo-thiazole compounds.
Scientific Research Applications
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazolo-thiazole core can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
Uniqueness
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide is unique due to the presence of the adamantane carboxamide moiety, which imparts additional stability and lipophilicity to the molecule. This structural feature enhances its potential as a drug candidate by improving its pharmacokinetic properties.
Properties
Molecular Formula |
C23H25FN4OS |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H25FN4OS/c24-19-4-2-1-3-18(19)20-26-22-28(27-20)17(13-30-22)5-6-25-21(29)23-10-14-7-15(11-23)9-16(8-14)12-23/h1-4,13-16H,5-12H2,(H,25,29) |
InChI Key |
MPYJBBDIYKRPES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC5=NC(=NN45)C6=CC=CC=C6F |
Origin of Product |
United States |
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